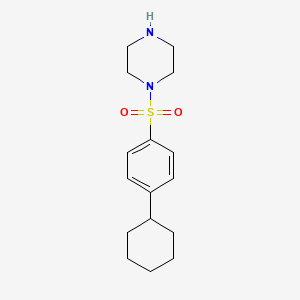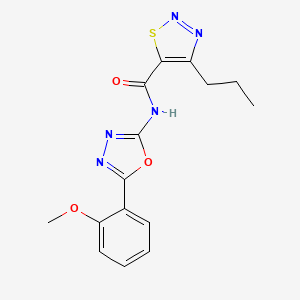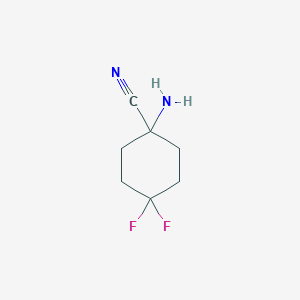
1-Amino-4,4-difluorocyclohexane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-4,4-difluorocyclohexane-1-carbonitrile is a fluorinated organic compound with the molecular formula C7H10F2N2. It is characterized by the presence of an amino group, two fluorine atoms, and a nitrile group attached to a cyclohexane ring.
准备方法
The synthesis of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of fluorine atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents such as hydrogen fluoride or fluorine gas under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-Amino-4,4-difluorocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Amino-4,4-difluorocyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
作用机制
The mechanism of action of 1-Amino-4,4-difluorocyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The amino and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
相似化合物的比较
1-Amino-4,4-difluorocyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
1-Amino-4,4-difluorocyclohexane: Lacks the nitrile group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
IUPAC Name |
1-amino-4,4-difluorocyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2/c8-7(9)3-1-6(11,5-10)2-4-7/h1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLRDDUSVVSQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C#N)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)
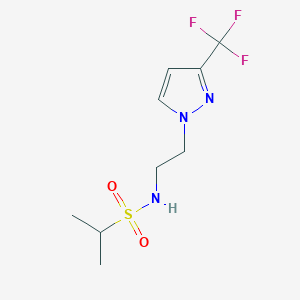
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2951420.png)
![2-methoxy-N-(2-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2951421.png)
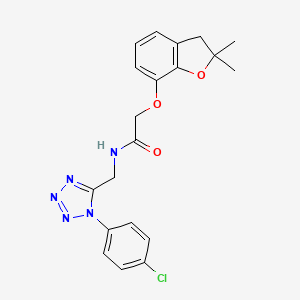


![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)
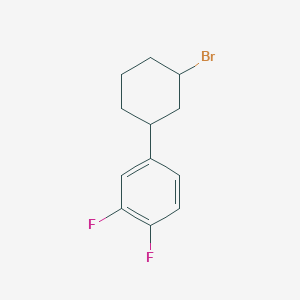
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2951432.png)
![3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2951433.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)
